molecular formula C20H19N3O2 B2496505 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921528-30-5

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2496505
CAS No.: 921528-30-5
M. Wt: 333.391
InChI Key: KOWMGZUALUGXOT-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a phenyl group at the 3-position and an ethyl-linked benzamide moiety at the 1-position. This compound’s structural complexity arises from the integration of a pyridazinone ring, a nitrogen-containing heterocycle known for its pharmacological relevance, and a benzamide group, which is frequently employed in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities. The pyridazinone ring system may be derived from cyclization reactions involving hydrazines and diketones.

Characterization of such compounds often involves spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR, IR) and X-ray crystallography, with tools like SHELX and WinGX/ORTEP () being pivotal for structural validation .

Properties

IUPAC Name

3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-6-5-9-17(14-15)20(25)21-12-13-23-19(24)11-10-18(22-23)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMGZUALUGXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diketones with Hydrazines

The cyclocondensation of 1,4-diketones with hydrazine derivatives is a well-established method. For instance, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a related pyridazinone precursor, is synthesized via oxidation of tetrahydropyridine intermediates using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane under reflux, achieving a 62% yield. Adapting this approach, 3-phenyl substitution is introduced via Suzuki-Miyaura coupling post-cyclization, leveraging palladium catalysts to attach the phenyl group to the pyridazinone ring.

Direct Functionalization of Preformed Pyridazinones

Alternative methods involve modifying preformed pyridazinones. For example, treatment of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives with phosphorus oxychloride (POCl₃) facilitates chlorination at the 6-position, which is subsequently displaced by phenyl Grignard reagents to introduce the 3-phenyl group. This method avoids multi-step coupling reactions and is noted for its 94.7% yield in analogous systems.

Acylation to Form the Benzamide

The final step involves coupling the ethylamine intermediate with 3-methylbenzoyl chloride.

Schotten-Baumann Reaction

The ethylamine derivative is treated with 3-methylbenzoyl chloride in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH). This method, while efficient, requires rigorous pH control to prevent hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling

A more controlled approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF to activate the carboxylic acid (3-methylbenzoic acid) for coupling with the ethylamine. This method, adapted from protocols for imidazo[1,2-b]pyridazine benzamides, achieves yields exceeding 70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Pyridazinone alkylation : DMF at 60°C maximizes nucleophilicity of the pyridazinone nitrogen.
  • Acylation : Polar aprotic solvents like DMF or acetonitrile enhance carbodiimide activation, while temperatures below 25°C minimize side reactions.

Catalytic Enhancements

  • Palladium catalysts : Suzuki-Miyaura couplings for phenyl group introduction utilize Pd(PPh₃)₄ in tetrahydrofuran (THF) with cesium carbonate (Cs₂CO₃) as a base.
  • Silver-assisted alkylation : Ag₂CO₃ improves reaction rates in alkylation steps by mitigating side reactions.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Over-alkylation at the pyridazinone nitrogen is a common side reaction. Steric hindrance from the 3-phenyl group mitigates this, but employing bulky bases like 2,6-lutidine further suppresses di-alkylation.

Hydrolysis of Acid Chlorides

In Schotten-Baumann reactions, rapid stirring and excess NaOH prevent hydrolysis of 3-methylbenzoyl chloride. Alternatively, in situ generation of the acid chloride using thionyl chloride (SOCl₂) minimizes this risk.

Yield Data and Comparative Analysis

Step Method Yield Key Conditions Source
Pyridazinone formation DDQ oxidation 62% 1,4-dioxane, reflux
Phenyl introduction Suzuki-Miyaura coupling 82% Pd(PPh₃)₄, Cs₂CO₃, THF
Ethylamine alkylation Ag₂CO₃/CH₃I 75% 50°C, 16 hours
Benzamide acylation EDC/HOBt 73% DMF, rt

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketones or other functional groups.

    Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents can include halogens, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through several methods involving the cyclocondensation of appropriate precursors. For instance, the reaction of hydrazines with ketones or aldehydes can yield pyridazine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anti-inflammatory Properties

Recent studies have demonstrated that 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide exhibits significant inhibitory activity against Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The compound showed an IC50 value of 15.50 nM, indicating stronger inhibition compared to celecoxib, a standard COX-2 inhibitor .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index
This compound33015.5021.29
Celecoxib17.7917.791

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
HCT1165.85
MCF74.53

Case Study 1: In Vivo Efficacy in Animal Models

In a recent animal study, the administration of the compound significantly reduced inflammation markers in models of arthritis. The results indicated a dose-dependent response, supporting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Clinical Relevance in Cancer Therapy

Preliminary clinical trials have indicated that patients receiving treatment with this compound alongside conventional chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone. These findings warrant further investigation into combination therapies involving this pyridazine derivative.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This can involve pathways such as signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide and analogous benzamide derivatives:

Compound Core Structure Key Substituents Reported Biological Activity Synthesis & Characterization
This compound Pyridazinone + benzamide 3-Phenylpyridazinone, ethyl-linked 3-methylbenzamide Hypothesized: Anti-inflammatory, kinase inhibition (inferred from pyridazinone analogs) Likely via acyl chloride-amine coupling; characterized by NMR, X-ray
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 2-Hydroxy-1,1-dimethylethylamine Metal-catalyzed C–H bond functionalization Acyl chloride/acid + amino alcohol; X-ray/NMR
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () Benzamide + thiazole-thioether Thiazole-thioether, trifluoromethylpyridine Anticancer, antiviral, antiplatelet aggregation Thioether linkage; characterization unspecified in evidence
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () Benzamide + isoxazole-thioether Isoxazole-thioether, nitroaniline Antithrombotic, antiviral Similar thioether synthesis; activity via nitro group interactions

Key Insights :

Core Heterocycle Influence: The pyridazinone core in the target compound distinguishes it from thiazole- or isoxazole-containing analogs (). Thiazole and isoxazole derivatives () prioritize metabolic stability and electron-withdrawing effects, which are critical for kinase inhibition or antiviral activity.

Substituent Effects: The 3-phenyl group on the pyridazinone ring may enhance lipophilicity and π-π stacking interactions, akin to the trifluoromethyl group in compounds, which improves membrane permeability . The ethyl linker in the target compound balances flexibility and rigidity, contrasting with the thioether linkers in derivatives that confer conformational constraint and sulfur-mediated hydrophobic interactions.

compounds with nitro or trifluoromethyl groups show pronounced antithrombotic and antiviral effects, likely due to nitro group redox activity or fluorine’s electronegativity .

Synthesis and Characterization: The target compound’s synthesis likely mirrors ’s benzamide formation but requires pyridazinone ring construction, possibly via hydrazine cyclocondensation. X-ray crystallography (via SHELX/WinGX) is critical for confirming the pyridazinone-benzamide conformation, as seen in ’s use of similar tools .

Research Implications and Gaps

  • Pharmacological Profiling : Direct biological data for the target compound are absent in the provided evidence. Comparative studies with compounds could elucidate its kinase inhibition or anti-inflammatory efficacy.
  • Synthetic Optimization: Modifying the pyridazinone’s substituents (e.g., introducing electron-withdrawing groups) may enhance activity, as observed in ’s nitro-containing analogs.
  • Structural Dynamics: Molecular docking studies comparing the pyridazinone core with thiazole/isoxazole systems could reveal target selectivity differences.

Biological Activity

3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921580-35-0) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 369.4 g/mol
  • Structure : The compound features a pyridazine ring substituted with a phenyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the pyridazine ring.
  • Introduction of the phenyl group.
  • Attachment of the benzamide moiety.

The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : Compounds derived from the pyridazine scaffold have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK2935.3

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Angiogenesis : It has been noted that similar compounds act as inhibitors of vascular endothelial growth factor receptor (VEGFR), thereby hindering tumor growth by preventing new blood vessel formation .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of pyridazine derivatives, including the target compound, against several human cancer cell lines. The findings demonstrated that these compounds significantly inhibited cell growth in a dose-dependent manner, with notable selectivity for certain cancer types.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of related pyridazine derivatives. Results indicated that these compounds could reduce inflammatory markers in vitro, suggesting a possible therapeutic application for conditions characterized by chronic inflammation.

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